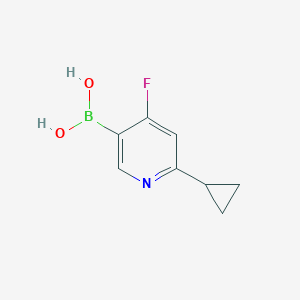

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid

Description

(6-Cyclopropyl-4-fluoropyridin-3-yl)boronic acid is a pyridinyl boronic acid derivative featuring a cyclopropyl substituent at the 6-position and a fluorine atom at the 4-position of the pyridine ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science . The unique structural features of this compound—specifically the electron-withdrawing fluorine and sterically bulky cyclopropyl groups—may enhance its reactivity in cross-coupling reactions and modulate its interactions with biological targets. Pyridinyl boronic acids are particularly valuable due to their stability and versatility in medicinal chemistry, serving as key intermediates or active pharmaceutical ingredients (APIs) in enzyme inhibition and anticancer therapies .

Properties

Molecular Formula |

C8H9BFNO2 |

|---|---|

Molecular Weight |

180.97 g/mol |

IUPAC Name |

(6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H9BFNO2/c10-7-3-8(5-1-2-5)11-4-6(7)9(12)13/h3-5,12-13H,1-2H2 |

InChI Key |

GAVZJQLNZOVODN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1F)C2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

One of the principal synthetic routes to (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid involves halogen-metal exchange reactions, typically employing organolithium or Grignard reagents, followed by borylation with suitable boron reagents.

- A halogenated precursor of the pyridine ring (e.g., a bromide or iodide at the 3-position) undergoes metal-halogen exchange using n-butyllithium or a Grignard reagent.

- The resulting organometallic intermediate is then treated with a boron electrophile such as trimethyl borate or a boronic ester.

- The reaction mixture is subsequently quenched and worked up to yield the boronic acid.

- This method allows regioselective installation of the boronic acid group at the 3-position of the pyridine ring.

- The cyclopropyl substituent at position 6 and the fluorine at position 4 remain intact due to the mildness and selectivity of the reaction conditions.

- The final product is isolated typically as a white solid, soluble in organic solvents.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Halogenated pyridine + n-BuLi or RMgX | Formation of organolithium or Grignard species |

| 2 | Addition of trimethyl borate (B(OMe)3) | Formation of boronate intermediate |

| 3 | Acidic quench (e.g., 10% HCl) | Hydrolysis to boronic acid |

| Yield | Not explicitly specified | Typically moderate to good yields |

This method is widely used due to its straightforwardness and adaptability to various substituted pyridines.

Cyclopropylboronic Acid Synthesis as a Building Block

Since the target compound contains a cyclopropyl substituent, the preparation of cyclopropylboronic acid itself is a key step or precursor in some synthetic routes.

Method from Cyclopropyl Methanoic Acid:

- Cyclopropyl methanoic acid is converted into cyclopropylboronic acid via a sequence involving lithiation and boronation.

- Under nitrogen atmosphere, diisopropylamine and n-butyllithium generate a lithium amide base.

- Ethylene-acetic acid is added at low temperature (-70°C to -60°C) to form a lithiated intermediate.

- Trimethyl borate is then introduced to form a boronic acid derivative.

- After acidic workup and purification, cyclopropylboronic acid is obtained with high purity (>98% by ^1H NMR) and melting point of 90-95°C.

- The process involves intramolecular hydrogen bonding and formation of a six-membered cyclic intermediate, facilitating the reaction and purification steps.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Solvent | Anhydrous 2-methyltetrahydrofuran (MeTHF) or tetrahydrofuran (THF) |

| Temperature | -70°C to -60°C for lithiation and boronation |

| Base | Diisopropylamine or alternatives like 2,2,6,6-tetramethylpiperidine |

| Boron Source | Trimethyl borate |

| Workup | Acidic quench with 10% HCl, extraction, distillation, dehydration |

| Purity | >98% by ^1H NMR |

| Yield | Not explicitly stated but process optimized for high purity |

This method provides a reliable supply of cyclopropylboronic acid, which can be further coupled to the pyridine ring or used as a reagent in cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A common approach to synthesize substituted pyridine boronic acids involves palladium-catalyzed cross-coupling reactions between halogenated pyridines and boronic acid derivatives.

- Halogenated pyridine (e.g., 3-bromo-6-cyclopropyl-4-fluoropyridine) reacts with a boron reagent under palladium catalysis.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands are used.

- Bases like potassium carbonate or sodium carbonate facilitate the reaction.

- Solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water.

- Reaction temperatures range from room temperature to reflux (~80-110°C).

- Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst degradation.

Example Reaction Conditions and Yields:

| Catalyst and Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | THF/water | 80 | 12 | 80 | Inert atmosphere, reflux |

| PdCl2(dppf) | Potassium carbonate | DMF/water | 80-90 | 4-16 | 46-58 | Used in related pyridine systems |

| Palladium acetate + triphenylphosphine | Potassium carbonate | 1,4-dioxane/water | 80 | 16 | 53 | Alternative ligand system |

These conditions are adaptable for the preparation of this compound by selecting appropriate halogenated pyridine substrates and boron reagents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Halogen-Metal Exchange + Borylation | Organolithium or Grignard + Trimethyl borate; acidic quench | Regioselective, well-established | Requires low temperature control |

| Cyclopropylboronic Acid Synthesis | Cyclopropyl methanoic acid + n-BuLi + trimethyl borate | High purity, scalable | Multi-step, requires inert atmosphere |

| Pd-Catalyzed Suzuki Coupling | Halogenated pyridine + boronic acid + Pd catalyst + base | Versatile, widely used in industry | Sensitive to moisture and air |

| Copper-Catalyzed Chan–Lam Coupling | Potassium cyclopropyl trifluoroborate + Cu(OAc)2 + ligand + O2 | Mild, operationally simple | More useful for cyclopropylation step |

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

Major Products:

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

Biology and Medicine:

Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The primary mechanism of action for (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Table 1: Comparison of (6-Cyclopropyl-4-fluoropyridin-3-yl)boronic Acid with Structural Analogs

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-fluorine substituent in this compound likely increases the electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogs. This aligns with the high cross-coupling efficiency observed for 4-fluorophenylboronic acid .

- Steric Effects: The cyclopropyl group introduces steric bulk, which may reduce undesired side reactions (e.g., protodeboronation) but could hinder binding to flat enzymatic active sites compared to planar phenyl or thiophenyl analogs .

- Biological Activity: Meta-substituted aryl boronic acids (e.g., 3-trifluoromethylphenylboronic acid) exhibit superior enzyme inhibition (IC₅₀ 20–30 µM for R39 ), suggesting that the 4-fluoro-6-cyclopropylpyridinyl scaffold could be optimized for similar targets.

Reactivity in Cross-Coupling Reactions

The compound’s pyridine core and fluorine substituent may improve reaction kinetics. For example:

- 4-Fluorophenylboronic acid achieved 60% yield in synthesizing imidazo[1,2-a]pyridines under standard Suzuki conditions (Pd catalyst, CH₂Cl₂ eluent) .

- Thiophenyl boronic acids showed lower inhibition potency (20% residual activity at 1 mM) against bacterial enzymes compared to meta-substituted aryl boronic acids , highlighting the importance of substitution patterns.

Biological Activity

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with cyclopropyl and fluorine groups. This unique structure enhances its reactivity and biological properties, particularly in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active site. This property is crucial for developing inhibitors against certain pathogens.

- Acidity Modulation : The presence of fluorine increases the acidity of the boronic acid, enhancing its interaction with biological molecules. This property allows it to act as a receptor for important bioanalytes and facilitates binding with enzymes involved in disease processes .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially making it a candidate for developing new antibiotics .

- Antifungal Properties : Similar to other fluorinated boronic acids, it may also show antifungal activity, similar to compounds like Tavaborole, which is used in treating onychomycosis .

- Anticancer Potential : The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy, particularly in targeting tumor-associated proteases .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited metallo-β-lactamases, restoring susceptibility to certain antibiotics in resistant strains of bacteria. The compound was shown to bind effectively at concentrations as low as .

- Antimicrobial Testing : In vitro testing revealed that this compound displayed potent activity against various bacterial strains, highlighting its potential as a therapeutic agent against resistant infections .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Fluoropyridin-3-yl Boronic Acid | Lacks cyclopropyl group | Simpler structure may lead to different reactivity |

| 6-Chloropyridin-3-yl Boronic Acid | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | Contains both cyclopropyl and fluorine | Broader application range due to additional functional groups |

The combination of cyclopropyl and fluorine groups in this compound provides distinct steric and electronic properties that enhance its utility in specific synthetic applications compared to its analogs .

Q & A

What are the common synthetic routes for (6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid, and how can side reactions be minimized?

Level: Basic

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. Key steps include:

- Halogenated precursor preparation : Fluorination and cyclopropane ring introduction via transition-metal-catalyzed reactions (e.g., Pd-mediated coupling).

- Borylation : Use of bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions.

- Purification : Avoid silica gel chromatography due to boronic acid-silica interactions; use recrystallization or reverse-phase HPLC instead .

Side Reaction Mitigation : - Protect boronic acid as trifluoroborate salts during synthesis to prevent protodeboronation.

- Optimize reaction temperature (<80°C) and pH (neutral to slightly basic) to minimize boroxine formation .

How can MALDI-MS be optimized for sequencing peptide boronic acids containing multiple boronic acid moieties?

Level: Advanced

Methodological Answer:

MALDI-MS analysis of boronic acid-containing peptides is confounded by boroxine (trimer) formation. To address this:

- Derivatization : On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent prevents dehydration and stabilizes boronic acids .

- Sample Prep : Pre-incubate peptides with diols (e.g., pinacol) to form cyclic boronic esters, simplifying spectra .

- MS/MS Sequencing : Use collision-induced dissociation (CID) to fragment derivatized peptides, enabling de novo sequencing of branched structures .

What are the kinetic and thermodynamic factors influencing this compound’s binding to diols in aqueous solutions?

Level: Advanced

Methodological Answer:

Binding kinetics and thermodynamics are critical for sensor or drug design:

- Kinetics : Stopped-flow fluorescence studies show kon values follow D-fructose > D-tagatose > D-mannose > D-glucose. Reactions reach equilibrium within seconds, enabling real-time monitoring .

- Thermodynamics : Binding affinity (Ka) correlates with diol pKa; electron-withdrawing groups (e.g., fluorine) enhance Lewis acidity, improving binding .

Data Table :

| Sugar | kon (M⁻¹s⁻¹) | Ka (M⁻¹) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 4.8 × 10³ |

| D-Glucose | 2.5 × 10² | 1.1 × 10³ |

How do non-specific secondary interactions impact glycoprotein binding to boronic acid-functionalized surfaces, and how can selectivity be improved?

Level: Advanced

Methodological Answer:

Non-specific interactions (e.g., hydrophobic or ionic) reduce selectivity in glycoprotein capture. Strategies include:

- Surface Engineering : Use carboxymethyl dextran coatings to minimize hydrophobic interactions .

- Buffer Optimization : High ionic strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference. Borate buffer (pH 8.5) enhances reversible binding .

- Dual Recognition : Incorporate secondary binding motifs (e.g., lectins) to exploit synergistic interactions .

What structural modifications enhance the thermal stability of boronic acids for flame-retardant applications?

Level: Advanced

Methodological Answer:

Thermogravimetric analysis (TGA) reveals that:

- Aromatic Systems : Pyrene-1-boronic acid degrades at 600°C due to extended π-conjugation stabilizing the boronic acid moiety .

- Substituent Effects : Electron-donating groups (e.g., methoxy) reduce thermal stability, while electron-withdrawing groups (e.g., fluorine) enhance it .

Data Table :

| Compound | T₅% (°C)* | Residual Mass (%) |

|---|---|---|

| Pyrene-1-boronic acid | 600 | 35 |

| 4-Fluorophenylboronic acid | 450 | 20 |

| *Temperature at 5% weight loss. |

How can boronic acid-containing polymers be synthesized for glucose-responsive drug delivery systems?

Level: Basic

Methodological Answer:

- Monomer Design : Use (meth)acrylate-functionalized boronic acids (e.g., 3-acrylamidophenylboronic acid) for radical polymerization .

- Crosslinking : Under neutral pH, boronic acids form dynamic boroxine crosslinks, enabling glucose-triggered dissolution via competitive diol binding .

- In Vivo Compatibility : Optimize pKa (e.g., ~7.4) by introducing electron-withdrawing groups (fluorine) to ensure physiological responsiveness .

What analytical methods are suitable for detecting trace boronic acid impurities in drug substances?

Level: Basic

Methodological Answer:

- LC-MS/MS : Use triple quadrupole systems in MRM mode for ppb-level sensitivity. Derivatization-free analysis reduces sample prep time .

- Validation Parameters : Ensure linearity (R² >0.99), LOQ <1 ppm, and robustness against pH (2–9) and column batch variations .

Why do some boronic acid-based proteasome inhibitors exhibit resistance in cancer cells, and how can this be addressed?

Level: Advanced

Methodological Answer:

Resistance arises from proteasome subunit mutations (e.g., PSMB5) reducing inhibitor binding. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.